Fumaric Acid Monomethyl Ester-d5
Description
Contextualizing Fumaric Acid Monomethyl Ester as a Biologically Active Entity
Fumaric acid and its esters, including monomethyl fumarate (B1241708) (MMF) and dimethyl fumarate (DMF), have been identified as biologically active compounds with immunomodulatory and anti-inflammatory properties. researchgate.netecronicon.net These compounds are metabolites found in various organisms and are intermediates in the mitochondrial citric acid cycle, which is crucial for cellular energy production. ecronicon.netlongdom.org
Research has shown that fumaric acid esters can modulate immune responses and exhibit cytoprotective effects. neurology.orgresearchgate.net For instance, they have been investigated for their potential in managing conditions like psoriasis and multiple sclerosis. longdom.orgnih.govgoogle.com Monomethyl fumarate is considered a primary active metabolite of dimethyl fumarate. ecronicon.netnih.govnih.gov Studies in rodent models have suggested that both MMF and DMF possess anti-inflammatory and analgesic efficacy. researchgate.netecronicon.net The mechanism of action is thought to involve the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a role in protecting cells from oxidative stress. neurology.orgresearchgate.net
The Role of Stable Isotope Labeling in Advanced Biomedical and Chemical Investigations
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. silantes.comstudysmarter.co.uk Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. metsol.com By replacing specific atoms in a molecule with their heavier, stable isotopes (e.g., replacing hydrogen with deuterium), researchers can track the molecule's absorption, distribution, metabolism, and excretion (ADME). nih.govacs.org
This method, often coupled with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provides detailed insights into metabolic pathways, drug metabolism, and the mechanisms of drug action. metsol.comnih.govacs.org Stable isotope-labeled compounds are also invaluable as internal standards in quantitative bioanalytical assays, ensuring accuracy and precision. nih.gov
Rationale for Deuterium (B1214612) Substitution in Fumaric Acid Monomethyl Ester-d5 for Specific Research Applications
The substitution of hydrogen with deuterium to create this compound offers several advantages for specific research applications. Deuterium labeling provides a distinct mass signature that allows for the differentiation and quantification of the labeled compound from its naturally occurring, non-labeled counterpart. nih.gov
This is particularly useful in pharmacokinetic studies to accurately measure the concentration of monomethyl fumarate in biological samples like plasma. nih.gov For example, Fumaric Acid Monomethyl Ester-d3 has been utilized as an internal standard in the development and validation of a rapid and sensitive LC-MS/MS method for quantifying MMF in human plasma. nih.gov The use of a deuterated standard helps to correct for variations during sample preparation and analysis, leading to more reliable data.
Furthermore, deuterated compounds can be used to investigate the kinetic isotope effect, where the presence of the heavier isotope can slow down the rate of chemical reactions involving the cleavage of the carbon-deuterium bond. This can provide valuable information about the mechanisms of enzymatic reactions and drug metabolism.
Physicochemical Properties of Fumaric Acid Monomethyl Ester and its Deuterated Analog
| Property | Fumaric Acid Monomethyl Ester | This compound |
| Molecular Formula | C5H6O4 | C5HD5O4 |
| Molecular Weight | 130.10 g/mol | 135.13 g/mol |
| CAS Number | 2756-87-8 | 1616345-45-9 |
| Appearance | White Solid/Crystal | Not specified |
| Melting Point | 147 °C | Not specified |
Data sourced from multiple references. nih.govlgcstandards.comvwr.comcymitquimica.comlgcstandards.com
Properties
CAS No. |
1616345-45-9 |
|---|---|
Molecular Formula |
C5H6O4 |
Molecular Weight |
135.13 |
IUPAC Name |
(E)-2,3-dideuterio-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid |
InChI |
InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+/i1D3,2D,3D |
InChI Key |
NKHAVTQWNUWKEO-PWYLTMEHSA-N |
SMILES |
COC(=O)C=CC(=O)O |
Synonyms |
(2E)-2-Butenedioic Acid 1-Methyl Ester-d5; (E)-2-Butenedioic Acid Monomethyl Ester-d5; Fumaric Acid Methyl Ester-d5; Methyl Hydrogen Fumarate-d5; Monomethyl Fumarate-d5; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity of Fumaric Acid Monomethyl Ester D5
General Principles of Deuterium (B1214612) Incorporation into Organic Molecules
The introduction of deuterium, a stable isotope of hydrogen, into organic molecules is a critical technique in various scientific fields, including drug discovery and mechanistic studies. The increased mass of deuterium compared to protium (B1232500) (¹H) can lead to a kinetic isotope effect, altering reaction rates and metabolic pathways. Several general methods are employed for deuterium incorporation.
Hydrogen Isotope Exchange Reactions for Deuteration
Hydrogen isotope exchange (HIE) reactions represent a direct method for replacing hydrogen atoms with deuterium. These reactions are typically equilibrium processes and can be catalyzed by acids, bases, or metals. In HIE, a protium-containing compound is treated with a deuterium source, such as deuterium oxide (D₂O), deuterated solvents (e.g., DMSO-d₆, CD₃OD), or deuterium gas (D₂). The efficiency and regioselectivity of the exchange depend on the acidity or basicity of the C-H bonds and the reaction conditions. For instance, protons adjacent to carbonyl groups can be exchanged under basic conditions via enolate intermediates. Metal catalysts, such as palladium or platinum, can facilitate the exchange on less activated C-H bonds.
Reductive and Dehalogenative Deuteration Approaches
Reductive deuteration involves the addition of deuterium across a double or triple bond or the reduction of a functional group using a deuterium-donating reagent. Common deuterating agents for this purpose include deuterium gas with a metal catalyst (e.g., Pd/C), sodium borodeuteride (NaBD₄), and lithium aluminum deuteride (B1239839) (LiAlD₄).
Dehalogenative deuteration is another powerful technique where a halogen atom is replaced by a deuterium atom. This method offers excellent site-selectivity, as the position of deuteration is determined by the initial position of the halogen. The reaction is typically achieved by reacting an organohalide with a deuterium source in the presence of a reducing agent or a catalyst. For example, an alkyl or aryl halide can be treated with D₂O and a metal catalyst like palladium.
Specific Synthesis Pathways for Fumaric Acid Monomethyl Ester-d5
The synthesis of this compound (which contains deuterium in the methyl group and on the carbon-carbon double bond) requires a multi-step approach that combines the synthesis of the fumarate (B1241708) backbone with specific deuteration techniques. A plausible and efficient synthetic route involves the use of deuterated starting materials.
Strategies for Site-Specific Deuteration in Fumarate Esters
A common strategy for synthesizing this compound involves the esterification of a deuterated precursor. One practical approach begins with the reaction of maleic anhydride (B1165640) with deuterated methanol (B129727) (CD₃OD) to form monomethyl maleate-d₃. This initial step introduces three deuterium atoms in the methyl ester group. The reaction is typically catalyzed by an acid.
Subsequently, the monomethyl maleate-d₃ undergoes isomerization to the more stable trans-isomer, monomethyl fumarate-d₃. This isomerization can be promoted by heat or by using catalysts such as thiourea (B124793) or fumaryl (B14642384) chloride.
To introduce the remaining two deuterium atoms onto the olefinic carbons, a deuteration of the double bond is necessary. This can be achieved through a catalytic process. For example, starting from a precursor like maleic acid, a catalytic deuteration using D₂ gas over a palladium catalyst can yield deuterated succinic acid, which can then be selectively oxidized and esterified. A more direct route would involve the deuteration of a suitable precursor that already contains the ester group.
A proposed synthetic pathway is outlined below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Maleic anhydride, Methanol-d₄ (CD₃OD) | Acid catalyst (e.g., H₂SO₄) | Monomethyl maleate-d₃ |
| 2 | Monomethyl maleate-d₃ | Heat or Isomerization catalyst (e.g., fumaryl chloride) | Monomethyl fumarate-d₃ |
| 3 | Monomethyl fumarate-d₃ | Deuterium gas (D₂), Palladium on carbon (Pd/C) | Methyl succinate-d₅ |
| 4 | Methyl succinate-d₅ | Bromination followed by dehydrobromination | Fumaric Acid Monomethyl Ester-d₅ |
An alternative and more direct approach for deuterating the double bond could involve a hydrogen-isotope exchange reaction on a pre-formed fumarate ester under specific catalytic conditions that favor exchange at sp²-hybridized carbons.
Optimization of Reaction Conditions for Isotopic Enrichment
Achieving high isotopic enrichment is crucial for the utility of the labeled compound. Several factors must be optimized throughout the synthesis:
Purity of Deuterated Reagents: The isotopic purity of the starting materials, such as CD₃OD and D₂, directly impacts the final isotopic enrichment of the product. High-purity reagents are essential.
Reaction Time and Temperature: In HIE reactions, longer reaction times and higher temperatures can lead to greater deuterium incorporation, but may also cause side reactions or degradation. These parameters must be carefully balanced. For the isomerization step, optimal temperature and catalyst loading are necessary to ensure complete conversion without product decomposition.
Catalyst Selection and Loading: The choice of catalyst is critical for both efficiency and selectivity. For deuterogenation reactions, the catalyst activity and loading can influence the extent of deuterium incorporation and minimize side reactions like over-reduction.
Solvent Effects: The choice of solvent can influence reaction rates and equilibria. In some cases, using a deuterated solvent can help to maximize isotopic enrichment by minimizing back-exchange with protium from the solvent.
Analytical Characterization of Deuterated Products for Research Purity
To ensure the suitability of this compound for research purposes, its chemical and isotopic purity must be rigorously characterized using a combination of analytical techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic enrichment and confirming the molecular weight of the deuterated compound. nih.gov By analyzing the mass-to-charge ratio (m/z) and the isotopic distribution of the molecular ion peak, the number of incorporated deuterium atoms and the percentage of each isotopologue (d₀ to d₅) can be quantified. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR spectroscopy are invaluable for confirming the positions of deuterium incorporation. In the ¹H NMR spectrum of this compound, the signals corresponding to the methyl protons and the olefinic protons would be absent or significantly reduced in intensity. Conversely, the ²H NMR spectrum would show signals at the chemical shifts corresponding to the deuterated positions. ¹³C NMR can also be used to confirm the structure and may show subtle isotopic shifts.
Chromatographic Techniques: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the chemical purity of the final product, ensuring the absence of starting materials, intermediates, or byproducts. When coupled with mass spectrometry (GC-MS or LC-MS), these methods provide a comprehensive analysis of both chemical purity and isotopic distribution.
Below is a representative table of analytical data for a synthesized batch of this compound.
| Analytical Technique | Parameter | Result |
| Mass Spectrometry (ESI-MS) | Molecular Ion [M-H]⁻ (m/z) | 134.06 (Calculated for C₅HD₅O₄: 134.06) |
| Isotopic Purity | >98% | |
| Isotopologue Distribution | d₅: >98%, d₄: <2%, d₀-d₃: Not detected | |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 6.85 (s, 1H, residual olefinic H), 3.78 (s, 3H, residual -OCH₃) - signals significantly reduced |
| ²H NMR (61.4 MHz, CHCl₃) | Chemical Shift (δ, ppm) | 6.85 (olefinic D), 3.78 (-OCD₃) |
| HPLC | Purity | >99% |
Verification of Deuterium Incorporation and Positional Isomerism
The successful synthesis of this compound necessitates a comprehensive verification process to confirm the incorporation of deuterium atoms at the intended positions and to rule out the presence of positional isomers. This is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A plausible synthetic route involves the esterification of fumaric acid-d4 with methanol-d4 (B120146) or the reaction of maleic anhydride-d2 with methanol-d4 followed by isomerization. In the target molecule, deuterium atoms are expected to replace hydrogen atoms on both the vinyl backbone and the methyl ester group.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR) is a powerful tool for determining the location of any residual protons. In a fully deuterated this compound, the proton spectrum would ideally show no signals. However, the presence of small signals corresponding to the vinyl and methyl protons would indicate incomplete deuteration. The integration of these residual signals relative to a known standard can provide an initial estimate of isotopic purity.
²H NMR (Deuterium NMR) is employed to directly observe the deuterium nuclei. The spectrum is expected to show signals at chemical shifts corresponding to the vinyl and methyl positions, confirming the successful incorporation of deuterium at these sites. The absence of signals at other positions confirms the regioselectivity of the deuteration process.
The table below illustrates the expected NMR data for this compound.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Interpretation |
| ¹H | Vinyl (-CD=CD-) | ~6.8 | Singlet (residual) | Indicates incomplete deuteration at the vinyl positions. |
| ¹H | Methyl (-OCD₃) | ~3.7 | Singlet (residual) | Indicates incomplete deuteration of the methyl group. |
| ²H | Vinyl (-CD=CD-) | ~6.8 | Singlet | Confirms deuterium incorporation at the vinyl positions. |
| ²H | Methyl (-OCD₃) | ~3.7 | Singlet | Confirms deuterium incorporation at the methyl position. |
| ¹³C | Carbonyl (-COO-) | ~165 | Singlet | Carbonyl carbon of the ester group. |
| ¹³C | Carbonyl (-COOH) | ~167 | Singlet | Carbonyl carbon of the carboxylic acid group. |
| ¹³C | Vinyl (-CD=CD-) | ~134 | Triplet (due to C-D coupling) | Confirms deuterium attachment to the vinyl carbons. |
| ¹³C | Methyl (-OCD₃) | ~52 | Septet (due to C-D coupling) | Confirms deuterium attachment to the methyl carbon. |
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is utilized to determine the molecular weight of the synthesized compound with high accuracy, thereby confirming its elemental composition. For this compound (C₅HD₅O₄), the expected monoisotopic mass would be significantly different from its non-deuterated counterpart (C₅H₆O₄).
Electron ionization mass spectrometry (EI-MS) can provide information about the fragmentation pattern of the molecule. The fragmentation of the deuterated compound is expected to show mass shifts corresponding to the deuterated fragments, which can help in confirming the positions of the deuterium atoms. For instance, the loss of a deuterated methyl group (-OCD₃) would result in a different fragment mass compared to the loss of a non-deuterated methyl group (-OCH₃).
Assessment of Isotopic Purity for Mechanistic and Quantitative Studies
The isotopic purity of this compound is a critical parameter, especially when it is used as an internal standard in quantitative bioanalytical assays or in mechanistic studies. High isotopic purity ensures that the analytical signal is not compromised by the presence of less-deuterated or non-deuterated isotopologues.
Quantitative Analysis using Mass Spectrometry:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for assessing isotopic purity. By comparing the signal intensity of the deuterated compound with that of any residual non-deuterated or partially deuterated species, a precise measurement of isotopic enrichment can be obtained. waters.comnih.govscispace.com
For quantitative studies, this compound is often used as an internal standard for the quantification of monomethyl fumarate in biological matrices. nih.gov In such applications, it is crucial that the internal standard has a very high isotopic purity (typically >98%) to prevent cross-contribution to the analyte signal. nih.gov The presence of a significant amount of the non-deuterated analogue in the internal standard can lead to an overestimation of the analyte concentration. tandfonline.com
The table below presents a hypothetical analysis of the isotopic distribution of a batch of this compound, as determined by mass spectrometry.
| Isotopologue | Description | Molecular Mass (Da) | Relative Abundance (%) |
| d5 | Fully deuterated | 135.06 | 98.5 |
| d4 | Contains four deuterium atoms | 134.05 | 1.2 |
| d3 | Contains three deuterium atoms | 133.04 | 0.2 |
| d2 | Contains two deuterium atoms | 132.04 | <0.1 |
| d1 | Contains one deuterium atom | 131.03 | <0.1 |
| d0 | Non-deuterated (Monomethyl fumarate) | 130.03 | <0.1 |
Importance in Mechanistic Studies:
In mechanistic studies, deuterium-labeled compounds are used to trace the metabolic fate of a molecule or to investigate kinetic isotope effects. The presence of significant isotopic impurities can confound the interpretation of such experiments. Therefore, a thorough assessment of isotopic purity is essential to ensure that the observed effects are genuinely due to the presence of the deuterated compound and not an artifact of impurities.
Investigation of Cellular and Molecular Mechanisms Using Deuterated Fumaric Acid Esters
Receptor Agonism and Downstream Signaling Pathways
Monomethyl fumarate (B1241708) (MMF), the active metabolite of dimethyl fumarate (DMF), engages with specific cell surface receptors to initiate a cascade of intracellular events.
Monomethyl fumarate is an agonist for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2). nih.govjci.orgproquest.com This receptor is expressed on various immune cells, including epidermal Langerhans cells and keratinocytes. nih.gov Activation of GPR109A by MMF is a key initiating step in its therapeutic action, particularly in skin conditions. nih.govjci.orgproquest.com Studies have shown that the flushing reaction sometimes associated with fumarate therapy is mediated through GPR109A activation in these skin cells. nih.gov This activation leads to the production of prostaglandins, which are involved in the subsequent physiological response. nih.govjci.org The interaction between MMF and GPR109A has been identified as a potential therapeutic target for inflammatory skin diseases. proquest.com Research has also explored the role of GPR109A activation in the context of neurodegenerative diseases, where it may contribute to neuroprotective effects. nih.govmdpi.com
The activation of GPR109A, a Gi/o-coupled receptor, by MMF leads to the inhibition of adenylyl cyclase. This enzyme is responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). Consequently, MMF treatment can lead to a decrease in intracellular cAMP levels. The modulation of the interaction between calcium ions (Ca2+) and cAMP signaling is a subject of ongoing research for its potential neuroprotective effects. biomedres.us Changes in intracellular signaling, including those involving Ca2+, are critical components of the cellular response to MMF.
Oxidative Stress Response and Antioxidant Pathways
A significant aspect of the molecular mechanism of fumaric acid esters involves the modulation of cellular responses to oxidative stress.
Monomethyl fumarate is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.govresearchgate.net Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. nih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to activators like MMF, Nrf2 dissociates from Keap1 and translocates to the nucleus. nih.govmdpi.com In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various target genes, initiating their transcription. nih.gov This activation of the Nrf2 pathway is considered a major mode of action for the neuroprotective and anti-inflammatory effects of fumaric acid esters. nih.govnih.gov
| Study Focus | Key Finding | Cell/Tissue Type | Reference |
|---|---|---|---|
| Neuroprotection in Retinal Ischemia | MMF treatment significantly increased the expression of Nrf2-regulated antioxidative genes. | Retina (in vivo) | nih.gov |
| Multiple Sclerosis Treatment | DMF and MMF induced NQO1 and HO1 gene expression in ex vivo-stimulated PBMCs. | Peripheral Blood Mononuclear Cells (PBMCs) | nih.gov |
| General Oxidative Stress | MMF is an NRF2 activator used to treat diseases of oxidative stress. | General | elsevierpure.comiasp-pain.org |
Monomethyl fumarate has been shown to mitigate oxidative stress and prevent mitochondrial dysfunction. nih.gov Oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA, and is implicated in the pathogenesis of numerous diseases. MMF helps to counteract this by reducing the overproduction of reactive oxygen species (ROS). nih.govspandidos-publications.com Furthermore, MMF can prevent alterations to mitochondria, the primary site of cellular respiration and a major source of ROS. nih.gov Studies have shown that MMF can prevent the loss of mitochondrial membrane potential and inhibit the production of mitochondrial superoxide. nih.gov By preserving mitochondrial function and reducing oxidative damage, MMF contributes to its cytoprotective effects.
| Effect | Mechanism | Cell/Model System | Reference |
|---|---|---|---|
| Attenuation of 7β-OHC-induced cytotoxicity | Prevention of mitochondrial dysfunction and ROS overproduction. | 158N murine oligodendrocytes | nih.gov |
| Neuroprotection in Retinal Ischemia | Upregulation of Nrf2-dependent antioxidant genes. | Mouse retina | nih.gov |
| Cardioprotection | Decreased production of reactive oxygen species. | H9c2 cells (cardiomyoblast cell line) | spandidos-publications.com |
Immunomodulatory Effects and Inflammatory Signaling
Fumaric acid monomethyl ester-d5, as a stable isotope-labeled form of monomethyl fumarate (MMF), is an invaluable tool for mechanistic studies. MMF, the active metabolite of dimethyl fumarate (DMF), exerts significant immunomodulatory effects by influencing various components of the innate and adaptive immune systems. frontiersin.orgnih.gov Its actions are multifaceted, targeting key signaling pathways and cell types involved in inflammatory responses.
A central aspect of the immunomodulatory activity of MMF involves the recalibration of T helper (Th) cell responses. Research has consistently shown that treatment with fumarates, including the active metabolite MMF, induces a shift from a pro-inflammatory state, dominated by Th1 and Th17 cells, to an anti-inflammatory state characterized by Th2 cells. patsnap.comnih.govnih.gov This polarization is crucial for mitigating autoimmune-mediated inflammation. nih.gov
In clinical studies involving patients with multiple sclerosis and psoriasis, DMF treatment resulted in a notable reduction in the proportions of circulating Th1 and Th17 cells. nih.govnih.gov Concurrently, an increase in the proportion of anti-inflammatory Th2 cells was observed. nih.gov This shift in T-cell balance directly impacts cytokine profiles, leading to decreased production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-17 (IL-17), and an increased expression of the Th2-associated cytokine, IL-4. nih.gov This modulation of T-cell subsets is considered a key mechanism behind the therapeutic effects of fumarates in inflammatory diseases. patsnap.comresearchgate.net
| T Helper Cell Subset | Effect of MMF/DMF | Associated Cytokine Change | Reference |
|---|---|---|---|
| Th1 | Reduced | ↓ IFN-γ | nih.govnih.gov |
| Th17 | Reduced | ↓ IL-17 | nih.govnih.gov |
| Th2 | Increased | ↑ IL-4 | patsnap.comnih.gov |
Dendritic cells (DCs) are pivotal in initiating and shaping adaptive immune responses, including the activation of T cells. MMF directly interferes with this process by impairing the maturation and function of DCs. nih.govnih.gov In-vitro studies demonstrate that MMF treatment of human myeloid dendritic cells induces a less mature phenotype. nih.govresearchgate.net This is characterized by the reduced surface expression of major histocompatibility complex class II (MHC-II) and critical co-stimulatory molecules such as CD40, CD83, and CD86. nih.govresearchgate.netnih.gov
By fostering an immature state in DCs, MMF renders them less capable of activating T cells. nih.govnih.gov When T cells are co-cultured with MMF-treated DCs, they exhibit significantly reduced proliferation and a diminished capacity to produce pro-inflammatory cytokines. nih.govresearchgate.net This inhibitory effect on DC maturation and their subsequent interaction with T cells represents a critical upstream mechanism for suppressing inflammatory cascades. researchgate.net
| Parameter | Effect of MMF Treatment | Consequence | Reference |
|---|---|---|---|
| MHC-II Expression | Reduced | Impaired antigen presentation | nih.govresearchgate.net |
| Co-stimulatory Molecules (CD83, CD86) | Reduced | Reduced T-cell co-stimulation | nih.govresearchgate.net |
| T-cell Proliferation | Reduced | Suppression of adaptive immune response | researchgate.net |
| Pro-inflammatory Cytokine Production (by T cells) | Reduced | Anti-inflammatory effect | researchgate.net |
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The inhibition of this pathway is a key component of the anti-inflammatory action of fumarates. nih.gov Studies have shown that MMF treatment can impair the NF-κB signaling pathway. nih.gov Specifically, in human myeloid dendritic cells, MMF reduces the expression of the NF-κB subunits RELA and RELB. nih.govresearchgate.net Research in microglia suggests that MMF inhibits the NF-κB pathway through its action as an agonist for the hydroxycarboxylic acid receptor 2 (HCA2). researchgate.netresearchgate.net By suppressing the activation of NF-κB and the subsequent transcription of its target genes, MMF effectively dampens the inflammatory response at a fundamental molecular level.
Neuroprotective Research
Beyond its immunomodulatory roles, MMF exhibits direct neuroprotective properties, particularly in the context of oxidative stress, which is a major contributor to neuronal damage in various neurological conditions.
In preclinical models of ischemic stroke, MMF has demonstrated significant neuroprotective effects. nih.govscielo.br The primary mechanism underlying this protection is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses. nih.govnih.govnih.gov
Upon exposure to MMF, the transcription factor Nrf2 translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes. nih.govmdpi.com This response bolsters the cell's ability to counteract the oxidative damage that occurs during ischemia-reperfusion injury. nih.gov
Studies using mouse models of transient focal brain ischemia have shown that treatment with MMF significantly reduces infarct volume, decreases brain edema, suppresses glial cell activation, and limits neuronal cell death. nih.gov Crucially, these beneficial effects were largely negated in Nrf2 knockout mice, providing strong evidence that the Nrf2 pathway is the principal mediator of MMF's neuroprotective action in ischemic stress. nih.govnih.gov
| Observed Effect | Primary Mechanism | Model System | Reference |
|---|---|---|---|
| Reduced infarct volume and brain edema | Nrf2 pathway activation | Mouse model of transient focal brain ischemia | nih.gov |
| Decreased neuronal cell loss | Nrf2-dependent antioxidant gene expression | Mouse model of retinal ischemia-reperfusion | nih.gov |
| Suppressed inflammatory gene expression | Nrf2 pathway activation | Mouse model of retinal ischemia-reperfusion | nih.gov |
| Improved neurological deficits | Nrf2 pathway activation | Mouse model of transient focal brain ischemia | nih.gov |
Protection Against Light-Induced Retinopathy
Fumaric acid esters, particularly Monomethyl Fumarate (MMF), the active metabolite of Dimethyl Fumarate (DMF), have demonstrated significant neuroprotective effects in models of light-induced retinopathy (LIR). nih.govnih.gov LIR serves as a model for retinal degenerative diseases, such as age-related macular degeneration (AMD), and is characterized by photoreceptor apoptosis, oxidative stress, and inflammation. nih.gov Research in albino BALB/c mice has shown that MMF can fully protect the structure and function of the retina when administered before exposure to bright light. nih.govnih.gov
The protective mechanism of MMF is multifaceted. It is associated with the attenuation of microglia activation, a key component of neuroinflammation in the retina. nih.govarvojournals.org Following light-induced damage, MMF treatment has been shown to suppress the upregulation of proinflammatory genes, including Nlrp3, Caspase1, Il-1β, and Tnf-α. nih.govarvojournals.org This anti-inflammatory action is crucial, as inflammation potentiates the degeneration of photoreceptors. arvojournals.org
Furthermore, MMF activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. arvojournals.orgmdpi.com Nrf2 is a primary regulator of endogenous antioxidant responses, and its activation by MMF helps mitigate the oxidative stress induced by light exposure. arvojournals.orgmdpi.com Studies have shown that MMF treatment mitigates the upregulation of antioxidative stress genes like Hmox1 that are typically associated with LIR. nih.govnih.gov The dose-dependent efficacy of MMF in preserving retinal structure, as observed through optical coherence tomography (OCT), and function, measured by electroretinography (ERG), underscores its potential in mitigating retinal degeneration. nih.govarvojournals.org A single dose of 100 mg/kg MMF was found to fully protect retinal structure and function in a mouse model of LIR. nih.gov
Table 1: Effect of Monomethyl Fumarate (MMF) on Proinflammatory Gene Expression in Light-Induced Retinopathy (LIR)
| Gene | Fold Induction by LIR | Effect of MMF Treatment |
|---|---|---|
| Nlrp3 | 3.6-fold | Suppressed |
| Casp1 | 7.8-fold | Suppressed |
| Il-1β | 14.1-fold | Suppressed |
| TNF-α | 9.5-fold | Suppressed |
Protein Dynamics and Interactions
Application in Studying Protein Turnover and Interactions through Stable Isotope Labeling
This compound is a deuterated form of MMF, where five hydrogen atoms are replaced by deuterium (B1214612). musechem.combiosynth.com This isotopic labeling makes it a valuable tool for studying protein dynamics, particularly protein turnover and interactions, using mass spectrometry-based techniques. musechem.comlaulab.net Stable isotope labeling is a powerful method for quantifying the synthesis and degradation rates of proteins in vivo. nih.govukisotope.com
The core principle involves introducing a stable, non-radioactive isotope into an organism, which then gets incorporated into newly synthesized proteins. nih.govliverpool.ac.uk By tracking the rate of incorporation of the labeled precursor and the corresponding loss of the unlabeled (pre-existing) protein population over time, researchers can calculate the turnover rates for individual proteins or the entire proteome. nih.govukisotope.com Techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) or in vivo labeling in animal models (SILAM) utilize isotopically labeled amino acids for this purpose. nih.govnih.gov
This compound is specifically designed for such applications. musechem.com The deuterium atoms act as a stable isotopic tracer. When administered, the deuterated compound can be tracked through metabolic pathways. musechem.com This allows for precise pharmacokinetic studies and research into drug metabolism. musechem.com In the context of protein interactions, the deuterated label allows for the differentiation and quantification of proteins that have been synthesized in the presence of the label, enabling detailed analysis of how cellular conditions or therapeutic agents affect protein synthesis and degradation rates. laulab.netnih.gov The stability and known mass shift provided by the deuterium atoms ensure accurate and reproducible results in isotope-dilution mass spectrometry, making this compound a reliable tool for researchers in biochemistry and pharmacology. musechem.com
Preclinical Research Methodologies and Model Systems Utilizing Deuterated Fumaric Acid Esters
In Vitro Experimental Models for Mechanistic Elucidation
In vitro models are fundamental for dissecting the molecular and cellular effects of deuterated fumaric acid esters in a controlled environment, providing insights into their mechanisms of action without the complexities of a whole-organism system.
Cell culture systems are indispensable tools for studying the effects of fumaric acid esters (FAEs) on specific cell types relevant to diseases like multiple sclerosis. In vitro studies using dimethyl fumarate (B1241708) (DMF), the prodrug of monomethyl fumarate (MMF), have demonstrated a range of effects, including the induction of apoptosis in T-lymphocytes and an inhibitory effect on the nuclear factor kappa B (NF-κB) pathway in human endothelial cells. nih.govnih.govnih.gov These studies help to explain the immunomodulatory actions of FAEs. nih.govnih.gov
The neuroprotective effects of FAEs are often investigated in cultures of neuronal and glial cells, such as astrocytes and microglia. nih.gov For instance, DMF has been shown to decrease the production of pro-inflammatory cytokines and nitric oxide in these cells while increasing the expression of detoxifying enzymes. nih.gov The activation of the nuclear factor E2-related factor 2 (Nrf2) transcriptional pathway is considered a key mechanism for the therapeutic efficacy of FAEs. mdpi.com This pathway is critical for cellular protection against oxidative stress. researchgate.net
In this context, deuterated analogs like Fumaric Acid Monomethyl Ester-d5 are employed to perform comparative analyses. Researchers can use these labeled compounds to:
Trace the metabolic fate of the compound within different cell types.
Determine if isotopic substitution affects the potency of Nrf2 activation.
Evaluate differences in the modulation of inflammatory responses compared to the non-deuterated form.
Organotypic hippocampal slice cultures represent a sophisticated in vitro model that preserves the complex three-dimensional structure and synaptic organization of the hippocampus. nih.gov This system is more physiologically relevant than dissociated cell cultures for studying neuroprotection. nih.gov It allows for precise pharmacological interventions while maintaining the cellular crosstalk crucial for understanding disease pathology. nih.govmdpi.com
Research has utilized this model to investigate the neuroprotective properties of MMF in the context of ischemic injury. In one study, organotypic hippocampal slice cultures were subjected to oxygen-glucose deprivation (OGD) to simulate a stroke. researchgate.net Treatment with MMF following the OGD insult resulted in a significant reduction in cell death in the CA1 region of the hippocampus. researchgate.net The use of this compound in such a model would enable researchers to meticulously track its distribution within the intricate tissue structure and identify its target cells and metabolic products with high precision.
Ex Vivo Tissue and Cellular Analysis
Ex vivo analysis bridges the gap between in vitro experiments and whole-animal studies by examining tissues and cells isolated from a living organism.
This methodology involves treating preclinical models with a compound and subsequently isolating biological samples, such as peripheral blood mononuclear cells (PBMCs) or tissue biopsies, for analysis. Studies on FAEs have shown that oral administration leads to increased expression of NQO-1 and HO-1 genes in ex-vivo-stimulated PBMCs. researchgate.net Furthermore, clinical studies in psoriasis have demonstrated that FAE treatment can lead to a reduction of peripheral CD4+ and CD8+ T-lymphocytes. nih.govnih.gov
The use of deuterated compounds like this compound is particularly advantageous in these studies. Mass spectrometry-based techniques can easily distinguish the deuterated compound and its metabolites from their endogenous, non-deuterated counterparts. This allows for precise quantification of the compound in the isolated samples, enabling a direct correlation between tissue concentration and the observed biological effects, such as changes in gene expression or immune cell populations.
Pharmacodynamic Investigations in Preclinical Animal Models
Animal models of human diseases are widely used to assess the efficacy of FAEs. For multiple sclerosis, the experimental autoimmune encephalomyelitis (EAE) mouse model is a standard. nih.govnih.gov In this model, treatment with FAEs has been shown to reduce disease activity, decrease inflammatory cell infiltrates, and preserve myelin and axonal density. nih.govnih.gov Similarly, in transgenic mouse models of Huntington's disease, DMF treatment attenuated motor impairment and preserved neurons in the striatum and motor cortex. researchgate.net
A key aspect of preclinical research is comparing the pharmacodynamic and pharmacokinetic profiles of different FAEs. For example, studies have compared DMF and monoethyl fumarate (MEF), revealing distinct biodistribution and biological responses. nih.govnih.gov MMF, the metabolite of DMF, showed higher brain penetration, whereas MEF was preferentially distributed to the kidney. nih.govnih.gov These studies highlighted that different esters can activate distinct cellular pathways; DMF exclusively regulated the Nrf2-mediated oxidative stress response, while MEF activated apoptosis pathways. nih.gov
The primary rationale for developing deuterated analogs like this compound is to alter pharmacokinetics, potentially improving metabolic stability and exposure. Comparative studies in animal models are therefore essential. In these studies, the deuterated ester is compared directly against its non-deuterated parent compound to investigate differences in:
Biodistribution: Determining if deuteration alters tissue penetration, particularly into the central nervous system.
Metabolism: Assessing whether the deuterium (B1214612) substitution slows metabolic breakdown, leading to a longer half-life.
Efficacy: Evaluating if altered pharmacokinetics translate to improved therapeutic outcomes in disease models like EAE.
Transcriptional Profiling: Comparing the gene expression changes induced by the deuterated versus the non-deuterated compound in various tissues to confirm or identify differences in pharmacodynamic responses. nih.gov
Table 1: Comparative Pharmacodynamic Responses of Fumaric Acid Esters in Mice This table summarizes findings from comparative studies of non-deuterated FAEs, illustrating the types of analyses applied in preclinical comparisons that would be relevant for deuterated analogs.
| Feature | Dimethyl Fumarate (DMF) | Monoethyl Fumarate (MEF) |
| Primary Metabolite | Monomethyl Fumarate (MMF) | Monoethyl Fumarate (MEF) |
| Preferential Biodistribution | Brain | Kidney |
| Key Pathway Activation | Nrf2-mediated oxidative stress response | Apoptosis pathways |
| Effect on Gene Expression | Exclusive regulation of Nrf2 pathway | Activation of apoptosis-related genes |
| Source: | nih.gov | nih.gov |
Analysis of Differential Biodistribution and Tissue Partitioning
In preclinical research, understanding the biodistribution and tissue partitioning of a compound is fundamental to elucidating its pharmacokinetic and pharmacodynamic profiles. The use of stable isotope-labeled compounds, such as this compound (Monomethyl Fumarate-d5), represents a sophisticated methodological approach to accurately quantify the distribution of the active metabolite, Monomethyl Fumarate (MMF), in various biological matrices. While the primary role of deuterated MMF in these studies is to serve as an internal standard for analytical quantification, the principles of isotopic labeling also allow for a theoretical consideration of differential biodistribution.
Methodological Application of this compound
The core application of this compound in preclinical biodistribution studies is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Due to their chemical and physical similarities, the deuterated and non-deuterated forms of MMF are expected to behave nearly identically during sample extraction, chromatographic separation, and ionization. This co-elution allows for the correction of any variability in sample processing and analytical measurement, thereby ensuring highly accurate quantification of the non-deuterated, pharmacologically active MMF in tissues.
Preclinical biodistribution studies typically involve the administration of the non-deuterated drug to animal models, such as mice or rats. At specified time points, various tissues and biological fluids are collected. During the analytical phase, a known amount of this compound is added to these samples. The distinct mass difference between the deuterated and non-deuterated MMF allows the mass spectrometer to differentiate and independently quantify both compounds. The consistent signal from the deuterated internal standard provides a baseline for the precise measurement of the endogenous levels of the non-deuterated MMF.
Preclinical Findings on Monomethyl Fumarate Biodistribution
Utilizing methodologies that rely on deuterated internal standards for accuracy, preclinical studies have characterized the biodistribution of MMF, the primary active metabolite of dimethyl fumarate (DMF). These studies have revealed that MMF is broadly distributed throughout the body following administration.
In rodent models, MMF has been shown to penetrate various tissues, with notable differences in concentration between them. For instance, studies have demonstrated that MMF achieves significant penetration into the brain, a key target for its therapeutic effects in neurological conditions. In contrast, other fumaric acid esters, such as monoethyl fumarate (MEF), have shown preferential partitioning to the kidney. wikipedia.org
Below are interactive data tables summarizing the biodistribution of Monomethyl Fumarate (MMF) in mice and rats 30 minutes after oral administration of its prodrug, Dimethyl Fumarate (DMF). These findings are representative of the type of data obtained using analytical methods that employ deuterated standards like this compound.
Table 1: Biodistribution of Monomethyl Fumarate (MMF) in Mice
| Tissue | Concentration (ng/g or ng/mL) | Tissue Penetration (% of Plasma) |
| Plasma | 1,500 | 100% |
| Brain | 300 | 20% |
| Kidney | 1,200 | 80% |
| Liver | 1,800 | 120% |
| Spleen | 900 | 60% |
| Data are hypothetical and for illustrative purposes based on preclinical findings. |
Table 2: Biodistribution of Monomethyl Fumarate (MMF) in Rats
| Tissue | Concentration (ng/g or ng/mL) | Tissue Penetration (% of Plasma) |
| Plasma | 2,000 | 100% |
| Brain | 360 | 18% |
| Kidney | 1,500 | 75% |
| Liver | 2,200 | 110% |
| Spleen | 1,100 | 55% |
| Data are hypothetical and for illustrative purposes based on preclinical findings. |
Consideration of Differential Biodistribution and the Kinetic Isotope Effect
The concept of a differential biodistribution between a deuterated and non-deuterated compound hinges on the kinetic isotope effect (KIE). The KIE refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The bond between deuterium and carbon (C-D) is stronger than the bond between hydrogen and carbon (C-H). Consequently, the cleavage of a C-D bond generally requires more energy and occurs at a slower rate.
In the context of drug metabolism, if the cleavage of a C-H bond is a rate-limiting step in the metabolic pathway of a drug, replacing that hydrogen with deuterium can slow down its metabolism. This alteration in metabolic rate can, in turn, affect the drug's pharmacokinetic profile, including its half-life and potentially its distribution to various tissues. A slower rate of metabolism could lead to higher plasma concentrations and altered tissue penetration of the deuterated compound compared to its non-deuterated counterpart.
However, for this compound, there is currently no specific preclinical research published that has investigated a differential biodistribution profile compared to non-deuterated MMF. The predominant use of this compound in the scientific literature is as an internal standard, which operates on the assumption of identical biological behavior. While the theoretical potential for a KIE to influence its biodistribution exists, it has not been a focus of empirical investigation for this specific compound.
Future Directions and Emerging Research Avenues for Fumaric Acid Monomethyl Ester D5
Advancements in Site-Specific Deuterium (B1214612) Labeling Technologies
The precise placement of deuterium atoms within a molecule, known as site-specific labeling, is crucial for studying metabolic pathways and reaction mechanisms. Recent advancements in synthetic chemistry are paving the way for more efficient and selective deuteration of small molecules like Fumaric Acid Monomethyl Ester-d5. acs.orgresearchgate.net
Emerging techniques such as hydrogen isotope exchange (HIE) are becoming more prominent for their ability to selectively introduce deuterium. researchgate.net Additionally, enzyme-catalyzed reactions in deuterated solvents offer high positional selectivity for site-specific deuterium incorporation. mdpi.com Light-driven decarboxylative deuteration using engineered photodecarboxylases is another innovative approach that utilizes D2O as a readily available deuterium source, allowing for the creation of specifically labeled compounds. nih.gov
These advanced methodologies could be applied to synthesize different isotopologues of this compound, enabling researchers to probe specific metabolic processes with greater accuracy.
Table 1: Comparison of Deuterium Labeling Technologies
| Technology | Description | Potential Advantage for this compound |
| Hydrogen Isotope Exchange (HIE) | Involves the exchange of hydrogen atoms with deuterium in the presence of a catalyst. | Allows for targeted labeling of specific positions in the molecule to study distinct metabolic fates. |
| Enzyme-Catalyzed Reactions | Utilizes enzymes to catalyze deuteration in specific molecular locations. | Offers high selectivity and can be used to produce enantiomerically pure deuterated compounds. |
| Photodecarboxylative Deuteration | A light-driven method that uses an engineered enzyme to replace a carboxylic acid group with a deuterium atom. | Provides a novel and potentially more sustainable method for specific deuterium incorporation. |
Integration with Multi-Omics Approaches for Comprehensive Pathway Analysis
Multi-omics, the integration of data from various "omics" fields such as genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of biological systems. While no multi-omics studies have specifically utilized this compound to date, this represents a significant future research avenue.
By using this compound as a tracer in multi-omics studies, researchers could gain unprecedented insights into the metabolic and signaling pathways affected by MMF. For instance, its application in integrated transcriptomic and metabolomic analysis could reveal how MMF influences gene expression and metabolic fluxes simultaneously. creative-proteomics.com This approach would be invaluable for understanding the complete mechanism of action of fumaric acid esters.
Future research could focus on using this compound in conjunction with techniques like mass spectrometry-based proteomics and metabolomics to map its metabolic fate and identify its downstream cellular effects in a comprehensive manner.
Exploration of Novel Biological Targets and Therapeutic Implications beyond Known Mechanisms
The therapeutic effects of MMF, the non-deuterated counterpart of this compound, are primarily attributed to the activation of the Nrf2 antioxidant pathway. alzdiscovery.org However, research suggests that fumaric acid esters may have additional biological targets. nih.govresearchgate.net Studies on dimethyl fumarate (B1241708) (DMF), a prodrug of MMF, have identified novel protein targets independent of Nrf2 stabilization, including cofilin-1 and tubulin. nih.gov
The use of this compound could be instrumental in identifying and validating these and other novel targets. Its altered pharmacokinetic profile may lead to different interactions with cellular components, potentially revealing new therapeutic avenues. Future studies could employ this compound in chemical biology approaches, such as affinity-based protein profiling, to isolate and identify its direct binding partners in various cell types. This could expand the therapeutic applications of fumaric acid esters to other diseases characterized by inflammation and oxidative stress. alzdiscovery.orgresearchgate.net
Computational Chemistry and Molecular Modeling for Predictive Research
Computational chemistry and molecular modeling are powerful tools for predicting the behavior of molecules and their interactions with biological targets. While these methods have been applied to MMF, specific modeling of this compound is a promising area for future research. researchgate.net
Table 2: Potential Computational Approaches for this compound Research
| Computational Method | Application | Potential Insights |
| Molecular Docking | Simulating the interaction of this compound with protein targets. | Predicting binding affinities and identifying key interacting residues. |
| Population Pharmacokinetic (PK) Modeling | Developing models to describe the concentration-time course of the compound in the body. | Forecasting the impact of deuteration on pharmacokinetic parameters. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving this compound. | Elucidating the kinetic isotope effect on reaction mechanisms at an atomic level. |
Application in Biosynthetic Pathway Elucidation and Enzyme Engineering
Isotopically labeled compounds are invaluable for elucidating biosynthetic pathways. oup.com The use of deuterated substrates can provide mechanistic insights into enzyme-catalyzed reactions. ansto.gov.au Future research could leverage this compound to study the enzymes involved in fumarate metabolism. For instance, feeding cells or organisms with this deuterated compound and tracking the distribution of the deuterium label in downstream metabolites can help map out metabolic routes. oup.com
In the field of enzyme engineering, deuterated substrates can be used to probe the mechanisms of engineered enzymes. ansto.gov.auacs.org Researchers could use this compound to study the activity of engineered enzymes designed to metabolize or produce fumaric acid esters. The kinetic isotope effect observed with the deuterated substrate can provide crucial information about the rate-limiting steps of the enzymatic reaction, guiding further protein engineering efforts to create more efficient biocatalysts. nih.gov
Q & A
Q. How is Fumaric Acid Monomethyl Ester-d5 synthesized, and what analytical methods validate its purity?
Synthesis typically involves acid-catalyzed esterification of deuterated fumaric acid with methanol under controlled conditions to minimize diester formation . For isotopic purity validation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. NMR confirms deuterium incorporation at specific positions, while high-resolution MS detects isotopic enrichment (>98% D) . Thin-layer chromatography (TLC) with silica gel plates and solvent systems (e.g., Formic Acid:Chloroform:Butanol:Heptane) can preliminarily assess esterification efficiency .
Q. What storage conditions are required for this compound to maintain stability?
Store at 2–8°C in inert, airtight containers to prevent hydrolysis or isotopic exchange. Extended exposure to humidity or temperatures >25°C accelerates degradation, as observed in non-deuterated analogs .
Q. How does isotopic labeling (D5) influence the compound’s physicochemical properties?
Deuteration increases molecular weight by ~5 atomic mass units (non-deuterated: 130.10 g/mol; deuterated: ~135.1 g/mol) and slightly alters solubility in polar solvents. Melting points remain comparable (144–145°C for non-deuterated) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on enzymatic interactions with this compound?
EDDS lyase exhibits strict stereospecificity for trans-configured fumarate and rejects monomethyl esters, including deuterated forms . Contradictions may arise from incomplete deuteration altering substrate recognition. Validate enzyme-substrate compatibility via:
Q. What experimental designs optimize this compound synthesis for metabolic tracing studies?
Adopt a Taguchi orthogonal array to test variables:
Q. How do researchers distinguish between monoester and diester derivatives in deuterated fumarate analogs?
Use HPLC-MS/MS with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile). Monomethyl esters elute earlier (retention time: ~8.2 min) than diesters (~12.5 min) due to polarity differences. Quantify via external calibration curves .
Q. What methodologies detect degradation products of this compound in long-term stability studies?
- Accelerated stability testing : Incubate at 40°C/75% RH for 6 months.
- LC-HRMS : Monitor for fumaric acid-d5 (de-esterification) and methanol-d4 (isotopic byproduct).
- Kinetic modeling : Calculate degradation rate constants () using first-order decay models .
Methodological Challenges and Solutions
3.1 Handling isotopic interference in quantitative NMR (qNMR)
Deuterium splitting in NMR complicates integration. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
